cr4056

osteoarthritis pain comparative efficacy

Researchers studying OA pain face a critical gap: NSAIDs often fail in inflammatory models, and opioid-based approaches produce tolerance. CR4056 addresses this as a first-in-class, orally bioavailable I2R ligand and selective MAO-A inhibitor. • I2R binding IC50 596 nM; MAO-A inhibition IC50 202.7 nM • In vivo ED50 5.8 mg/kg p.o. (CFA model where naproxen failed); no tolerance on chronic dosing • Reached Phase II trials for knee OA pain • Unique NMDA receptor modulation (IC50 5.3 µM) Supplied ≥98% pure; custom synthesis and bulk available.

Molecular Formula C17H12N4
Molecular Weight 272.30 g/mol
CAS No. 1004997-71-0
Cat. No. B1669596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecr4056
CAS1004997-71-0
SynonymsCR-4056;  CR4056;  CR 4056
Molecular FormulaC17H12N4
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4
InChIInChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H
InChIKeyCSZGXYBGYFNSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CR4056 (CAS 1004997-71-0) as a First-in-Class Imidazoline I2 Receptor Ligand for Pain Research: Overview for Scientific Procurement


CR4056 (2-phenyl-6-(1H-imidazol-1-yl)quinazoline) is a synthetic small molecule that acts as a selective ligand for imidazoline I2 binding sites [1]. It is characterized by dual pharmacological activity: it is a potent and selective inhibitor of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 202.7 nM [1][2], and it binds to central imidazoline I2 receptors with an IC50 of 596 nM [1][2]. CR4056 is the first compound in its class to advance to clinical development for pain indications, having reached Phase II trials for knee osteoarthritis pain [3].

Why Imidazoline I2 Receptor Ligands Like CR4056 Cannot Be Substituted with Standard Analgesics or Older I2 Ligands


The imidazoline I2 receptor class comprises structurally diverse ligands (e.g., 2-BFI, BU224, idazoxan) that share a common binding site but exhibit divergent efficacy profiles in pain models [1]. CR4056 differentiates itself by combining robust I2 receptor binding with potent MAO-A inhibition and a unique ability to modulate NMDA receptor activity [1][2]. This multi-target profile, coupled with its oral bioavailability and distinct preclinical and clinical efficacy data, means that other I2 ligands cannot be assumed to replicate CR4056's effects [1][3].

Quantitative Evidence Differentiating CR4056 from Standard Analgesics and I2 Receptor Ligands


Superior Efficacy over Naproxen in Rat Medial Meniscal Tear Model of Osteoarthritis Pain

In the rat medial meniscal tear (MMT) model of osteoarthritis pain, CR4056 demonstrated superior efficacy compared to the NSAID naproxen. Repeated oral treatment with CR4056 significantly reduced the progression of pain behavior, whereas naproxen had no significant effect [1].

osteoarthritis pain comparative efficacy

Differential Antinociceptive Tolerance Profile vs. Morphine in Inflammatory and Neuropathic Pain

In contrast to morphine, CR4056 did not produce antinociceptive tolerance after repeated administration in rat models of inflammatory (CFA) and neuropathic (CCI) pain [1].

opioid tolerance chronic pain antinociception

Selective MAO-A Inhibition vs. I2 Receptor Binding

CR4056 exhibits a dual pharmacology, but its inhibition of MAO-A is more potent than its binding to I2 receptors, with an IC50 of 202.7 nM for MAO-A and 596 nM for I2R [1]. This is in contrast to other I2 ligands like 2-BFI, which are highly selective for I2 receptors and lack significant MAO inhibitory activity at relevant concentrations [2].

monoamine oxidase selectivity ligand binding

Unique NMDA Receptor Modulation Not Shared by All I2 Ligands

CR4056 inhibits NMDA receptor currents in primary cortical neurons with an IC50 of 5.3 ± 0.1 µM, acting as a reversible, non-competitive, voltage-independent antagonist that competitively interacts with the glycine co-agonist site [1]. This NMDA-modulating activity is a distinguishing feature not universally reported for other I2 ligands.

NMDA receptor electrophysiology mechanism of action

In Vivo Efficacy in Rat Models of Inflammatory and Neuropathic Pain

CR4056 demonstrates oral efficacy in multiple rat pain models, with ED50 values of 5.8 mg/kg (p.o.) in the CFA inflammatory pain model and 4.1 mg/kg (p.o.) in the acute capsaicin model [1]. While other I2 ligands like 2-BFI and BU224 also show efficacy, direct cross-study potency comparisons are confounded by route of administration (i.p. for many studies) [2].

inflammatory pain neuropathic pain oral efficacy

Recommended Research Applications for CR4056 Based on Verified Evidence


Investigating Non-Opioid Analgesic Mechanisms in Osteoarthritis Pain

CR4056 is indicated for studies of osteoarthritis (OA) pain where NSAIDs or opioids are ineffective or produce tolerance. Its demonstrated efficacy in the MMT rat model, where naproxen failed [1], and its lack of tolerance in chronic dosing [2], make it a valuable tool for exploring novel analgesic pathways in OA. The Phase II clinical trial data further support its translational relevance for OA pain, particularly in the metabolic phenotype [3].

Dissecting the Role of NMDA Receptors in Imidazoline I2 Ligand-Mediated Analgesia

Given its unique ability to inhibit NMDA receptor currents (IC50 5.3 µM) [1], CR4056 is a specific probe for studying the intersection of I2 receptor activation and NMDA receptor modulation in pain pathways. This property distinguishes it from other I2 ligands and opens avenues for research into neuropathic pain and central sensitization.

Exploring the MAO-A/I2 Receptor Dual Pharmacology in Pain and Neurodegeneration

CR4056's potent MAO-A inhibition (IC50 202.7 nM) combined with I2 receptor binding [1] makes it a unique tool for dissecting the contributions of each target to analgesic and potential neuroprotective effects. Studies can compare CR4056 with highly selective I2 ligands (e.g., 2-BFI) and MAO-A inhibitors to deconvolve mechanism.

Preclinical Studies of Oral Analgesics for Inflammatory and Neuropathic Pain

The oral bioavailability and well-defined ED50 values in rat inflammatory (5.8 mg/kg p.o.) and capsaicin (4.1 mg/kg p.o.) models [1] position CR4056 as a standard oral comparator for new I2 ligand candidates. Its established in vivo profile facilitates comparative efficacy and mechanism-of-action studies.

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